
TCV 295
説明
Historical Context of TCV-295 Discovery within Medicinal Chemistry
The discovery of TCV-295 is situated within the broader effort in medicinal chemistry to identify compounds that modulate ion channels, particularly potassium channels, for therapeutic purposes researchgate.net. TCV-295 is described as a new potassium channel opener nih.gov. Research into 1,3-benzoxazine derivatives, the structural class to which TCV-295 belongs, has identified them as common motifs in bioactive molecules with various applications, including pharmaceuticals researchgate.netresearchgate.net. Specifically, 2H-1,3-benzoxazines like TCV-295 have been noted for their potassium channel activating properties researchgate.net. An efficient process for the synthesis of TCV-295, based on the formation of a 4-(2-pyridyl)-2H-1,3-benzoxazine ring, has been developed, contributing to its availability for research researchgate.netpatsnap.com.
Significance of Potassium Channel Modulation in Cardiovascular Physiology
Potassium channels are integral membrane proteins that facilitate the selective passage of potassium ions across cell membranes. In the cardiovascular system, these channels play a critical role in regulating the electrical activity of cardiac myocytes and vascular smooth muscle cells, thereby influencing heart rate, contractility, and vascular tone bhf.org.ukeaspublisher.comcvphysiology.comsinh.ac.cnoup.com.
Various types of potassium channels exist in the heart, including voltage-gated and inward rectifier channels, which are crucial for maintaining the resting membrane potential and shaping the cardiac action potential easpublisher.comresearchgate.net. Dysfunction of these channels can lead to arrhythmias and other cardiac pathologies easpublisher.comresearchgate.net. In vascular smooth muscle, potassium channels contribute to setting the membrane potential, which in turn affects intracellular calcium concentrations and thus the contractile state of the vessel jst.go.jp. Opening potassium channels generally leads to hyperpolarization of the cell membrane, reducing excitability and promoting relaxation, particularly in smooth muscle cells jst.go.jp. This mechanism is significant in cardiovascular physiology as it can lead to vasodilation and a reduction in blood pressure bhf.org.ukjst.go.jp.
Overview of Academic Research Contributions Pertaining to TCV-295
Academic research on TCV-295 has primarily focused on its cardiovascular effects, particularly its antihypertensive properties and its mechanism of action as a potassium channel opener nih.govpatsnap.com. Studies in animal models, such as spontaneously hypertensive rats (SHR) and normotensive dogs, have investigated its impact on blood pressure and systemic and regional vascular resistances nih.gov.
Research has shown that TCV-295 can dose-dependently reduce blood pressure in conscious SHR, with a slow onset and longer duration of action compared to other agents like levcromakalim and nisoldipine nih.gov. The hypotensive effect of TCV-295 in anesthetized rats was inhibited by glibenclamide, a known blocker of ATP-sensitive potassium channels, suggesting that TCV-295's action is mediated, at least in part, through these channels nih.gov. In normotensive dogs, intravenous administration of TCV-295 led to reductions in blood pressure and systemic vascular resistance, with notable vasodilatory effects observed in coronary, vertebral, mesenteric, and renal vascular beds; the most pronounced effect was in the coronary vasculature nih.gov. These findings highlight TCV-295's potential to influence vascular tone and blood flow in various circulatory beds.
Further academic contributions have explored the chemical synthesis of TCV-295, developing more efficient methods for its production researchgate.netpatsnap.com. This synthetic work is crucial for providing researchers with sufficient quantities of the compound for in-depth investigation.
Summary of Key Research Findings on TCV-295:
Animal Model | Administration Route | Observed Effect | Related Mechanism/Comparison | Citation |
Conscious Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | Dose-dependent reduction in blood pressure (0.03-1 mg/kg) with slow onset and long duration. | Longer lasting antihypertensive effect and less marked reflex tachycardia compared to levcromakalim and nisoldipine. | nih.gov |
Anesthetized Rats | Intravenous (i.v.) | Decrease in blood pressure inhibited by glibenclamide. | Suggests mediation through ATP-sensitive potassium channels. | nih.gov |
Anesthetized Normotensive Dogs | Intravenous (i.v.) | Reduction in blood pressure and systemic vascular resistance (4.5 µg/kg/min). | Reduced resistance in coronary, vertebral, mesenteric, and renal vascular beds; most marked in coronary vasculature. | nih.gov |
Note: The above table is a representation of data discussed in the text and is intended for illustrative purposes. For interactive data tables, a dedicated platform or tool would be required.
These academic research contributions collectively demonstrate TCV-295's profile as a potassium channel opener with notable cardiovascular effects in preclinical models, particularly its ability to lower blood pressure and induce vasodilation.
特性
CAS番号 |
142304-17-4 |
---|---|
分子式 |
C₁₅H₁₂BrClN₂O₂ |
分子量 |
367.62 |
同義語 |
2-(6-Bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-Oxide; 6-Bromo-7-chloro-2,2-dimethyl-4-(2-pyridinyl)-2H-1,3-Benzoxazine N-Oxide; |
製品の起源 |
United States |
Molecular and Cellular Pharmacology of Tcv-295
Elucidation of Primary Molecular Targets
Studies have identified potassium channels as primary molecular targets for TCV-295. patsnap.com The compound is characterized as a potassium channel opener or agonist. patsnap.com
Characterization of Potassium Channel Subtypes and Isoforms Involved
TCV-295 has been shown to affect potassium channels. patsnap.com While the specific subtypes and isoforms are not extensively detailed in the provided search results, the broader class of ATP-sensitive potassium (K_ATP) channels is implicated in the mechanism of action of potassium channel openers. mdpi.comnih.gov K_ATP channels are found in various tissues, including smooth muscle, and play a crucial role in coupling cellular metabolism to membrane excitability. mdpi.comnih.govfrontiersin.org
Evidence for ATP-Sensitive Potassium Channel Engagement
Evidence suggests the involvement of ATP-sensitive potassium channels in the effects of TCV-295. Glibenclamide, a known inhibitor of K_ATP channels, was shown to inhibit the blood pressure decrease induced by TCV-295 in anesthetized rats. patsnap.comresearchgate.net This observation supports the hypothesis that TCV-295 exerts its effects, at least in part, by activating K_ATP channels. K_ATP channels are composed of Kir6.x subunits and SURx subunits, and their activity is regulated by intracellular ATP levels. mdpi.comnih.govfrontiersin.org High ATP levels inhibit the channel, while reduced ATP levels lead to activation and opening. mdpi.com
Mechanisms of Ligand-Channel Interaction (Mechanistic Hypotheses)
As a potassium channel opener, TCV-295 is hypothesized to interact with potassium channels in a manner that facilitates their open state, thereby increasing potassium efflux across the cell membrane. Potassium channels are transmembrane proteins that allow potassium ions to pass through the cell membrane. trc-p.nlnih.govfrontiersin.org Ligand-gated ion channels, a class that includes some potassium channels, open in response to the binding of a chemical messenger (ligand). trc-p.nlwikipedia.orgnih.gov While the precise binding site and conformational changes induced by TCV-295 are not explicitly detailed in the provided results, potassium channel openers typically bind to a site on the channel complex, distinct from the ion pore itself, to allosterically promote channel opening. The interaction of ligands can induce conformational changes that open the channel pore. trc-p.nlwikipedia.org
Downstream Cellular and Electrophysiological Effects
The activation of potassium channels by TCV-295 leads to significant downstream cellular and electrophysiological consequences.
Modulation of Ionic Currents and Membrane Potential
The opening of potassium channels by TCV-295 increases the outward flow of potassium ions across the cell membrane. This increased potassium efflux leads to hyperpolarization of the cell membrane potential. Hyperpolarization is a shift in membrane potential to a more negative value, moving it further away from the threshold for activation of voltage-gated calcium channels. nih.gov This modulation of ionic currents, specifically the increase in potassium current, is a fundamental electrophysiological effect of potassium channel openers.
Impact on Vascular Smooth Muscle Cell Tone
A key consequence of membrane hyperpolarization in vascular smooth muscle cells (VSMCs) is a reduction in calcium influx through voltage-gated calcium channels. nih.govnih.gov Intracellular calcium concentration is a critical determinant of VSMC contractility. nih.govnih.gov By limiting calcium entry, TCV-295 decreases the intracellular calcium concentration. This reduction in calcium leads to decreased activation of the contractile apparatus in VSMCs, primarily by affecting the phosphorylation state of myosin light chain. nih.gov The ultimate result is relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in vascular tone. nih.govnih.govnumberanalytics.com Studies in rats and dogs showed that TCV-295 reduced systemic vascular resistance and reduced resistances in various vascular beds, with the most marked effect observed in the coronary vasculature. patsnap.comresearchgate.net This demonstrates the impact of TCV-295 on vascular smooth muscle tone in vivo.
Table 1: Summary of TCV-295's Effects on Vascular Smooth Muscle
Target Channel | Cellular Effect | Electrophysiological Effect | Tissue Effect |
Potassium Channels | Increased K+ efflux | Membrane hyperpolarization | Reduced intracellular Ca2+ |
(Likely K_ATP) | Reduced muscle contractility | ||
Vasodilation | |||
Decreased vascular resistance |
Preclinical Pharmacological Evaluation of Tcv-295
In Vitro Pharmacological Profiling Methodologies
In vitro studies are essential for elucidating the direct effects of a compound on cells, tissues, and isolated organ systems under controlled laboratory conditions. These methodologies provide insights into the compound's mechanism of action at a cellular or tissue level.
Isolated Tissue Bath Studies and Contractile Response Assays
Isolated tissue bath studies are a classical pharmacological technique used to assess the functional responses of isolated tissues, such as vascular smooth muscle, to various pharmacological agents. This method allows for the measurement of contractile or relaxant responses of tissues in a controlled environment, typically involving a physiological salt solution, controlled temperature, and oxygenation nih.govdmt.dkucl.ac.uk. By exposing isolated tissues, such as arterial rings, to increasing concentrations of a compound like TCV-295, researchers can generate concentration-response curves to determine its potency and efficacy in inducing relaxation or contraction. This approach is valuable for understanding the direct effects of TCV-295 on vascular tone, a key factor in blood pressure regulation. The impact of different drugs on the relaxation or contraction of endothelium or vascular smooth muscles can be investigated using isolated tissue bath protocols emkatech.com.
Cellular Electrophysiological Recordings
Cellular electrophysiological recordings, such as patch-clamp techniques, are employed to investigate the effects of compounds on ion channel activity in isolated cells. Given that TCV-295 is characterized as a potassium channel opener, electrophysiological studies are critical for confirming this activity and understanding its interaction with specific potassium channel subtypes. These studies can measure changes in membrane potential or ion currents in response to TCV-295, providing direct evidence of its ability to open potassium channels and the resulting modulation of cellular excitability. Potassium channels play a significant role in regulating the membrane potential of various cell types, including smooth muscle cells and neurons, and their modulation can have profound physiological consequences .
Comparative In Vitro Analysis with Established Potassium Channel Openers
To contextualize the potency and selectivity of TCV-295, comparative in vitro studies are often conducted using established potassium channel openers such as pinacidil, minoxidil sulfate, and diazoxide wikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.com. These comparisons, often performed using methodologies described in sections 3.1.1 and 3.1.2, help to determine how TCV-295's activity measures up against compounds with known mechanisms and effects. For instance, comparing the half-maximal effective concentrations (EC50) for relaxation in isolated tissues or the half-maximal inhibitory concentrations (IC50) for blocking potassium channels can provide valuable information about TCV-295's relative potency. Studies have investigated the in vitro effects of established potassium channel openers like minoxidil and diazoxide core.ac.uknih.gov. Pinacidil and diazoxide have been shown to hyperpolarize human mesenchymal stem cells researchgate.net.
In Vivo Pharmacodynamic Characterization in Animal Models
Hemodynamic Studies in Hypertensive Models
Hemodynamic studies in animal models of hypertension are essential for evaluating the effects of TCV-295 on blood pressure and other cardiovascular parameters. These studies typically involve administering TCV-295 to hypertensive animals and monitoring changes in blood pressure, heart rate, and systemic vascular resistance nih.govenvigo.com. Various animal models are used for testing antihypertensive agents, including different rat models of hypertension slideshare.net.
The spontaneously hypertensive rat (SHR) is a widely used animal model that exhibits elevated blood pressure, mimicking essential hypertension in humans arvojournals.orgnih.govfrontiersin.orgahajournals.orgmdpi.com. Studies in conscious SHR allow for the assessment of TCV-295's antihypertensive effects under conditions that minimize the influence of anesthesia nih.gov. Research has shown that TCV-295 administered orally to conscious SHR reduced blood pressure in a dose-dependent manner nih.gov. The onset of this blood pressure reduction was observed to be slow, and the antihypertensive effects of TCV-295 were reported to last significantly longer compared to other potassium channel openers like levcromakalim and nisoldipine nih.gov. Furthermore, the reflex tachycardia evoked by TCV-295 was less marked than that caused by levcromakalim and nisoldipine when compared at doses producing similar maximal hypotensive effects nih.gov. Chronic dosing studies in SHR over a period of 4 weeks indicated that TCV-295 did not lead to potentiation or tolerance of its antihypertensive action, and no rebound hypertension was observed after discontinuation of treatment nih.gov. Glibenclamide, a known inhibitor of ATP-sensitive potassium channels, was shown to inhibit the TCV-295-induced decrease in blood pressure in anesthetized rats, supporting the mechanism involving potassium channel activation nih.gov.
Table 1: Comparative Antihypertensive Effects in Conscious SHR
Compound | Onset of Action | Duration of Effect | Reflex Tachycardia (compared to similar hypotensive effect) | Tolerance/Potentiation (4-week study) | Rebound Hypertension (after discontinuation) |
TCV-295 | Slow | Much Longer | Less Marked | Neither | No |
Levcromakalim | Not specified | Shorter | More Marked | Not specified | Not specified |
Nisoldipine | Not specified | Shorter | More Marked | Not specified | Not specified |
Based on findings in conscious spontaneously hypertensive rats nih.gov.
In anesthetized normotensive dogs, TCV-295 also induced blood pressure reductions accompanied by decreases in systemic vascular resistance nih.gov. TCV-295 was found to reduce resistance in various vascular beds, including coronary, vertebral, mesenteric, and renal, with the most pronounced effect observed in the coronary vasculature nih.gov.
Table 2: Effects of TCV-295 on Vascular Resistance in Anesthetized Normotensive Dogs
Vascular Bed | Effect on Resistance |
Systemic | Reduced |
Coronary | Reduced (Most Marked) |
Vertebral | Reduced |
Mesenteric | Reduced |
Renal | Reduced |
Based on findings in anesthetized normotensive dogs nih.gov.
Systemic Vascular Resistance Modification in Normotensive Animals
In anesthetized normotensive dogs, administration of TCV-295 at a dose of 4.5 micrograms/kg/min intravenously induced blood pressure reductions. nih.govpatsnap.com These reductions were accompanied by decreases in systemic vascular resistance. nih.govpatsnap.com Systemic vascular resistance is a key determinant of blood pressure, and its reduction can lead to a decrease in mean arterial pressure. dvm360.comvin.com
Regional Vasodilatory Potency across Vascular Beds (e.g., Coronary, Renal, Mesenteric, Vertebral)
TCV-295 has been shown to reduce resistance in various regional vascular beds. Studies in anesthetized normotensive dogs indicated that TCV-295 decreased resistances in the coronary, vertebral, mesenteric, and renal vascular beds. nih.govpatsnap.com The most pronounced vasodilatory effect was observed in the coronary vasculature. nih.govpatsnap.com This suggests that TCV-295 has differential effects on blood flow in different organs and tissues.
Cardiac Functional Assessment
Myocardial Oxygen Consumption Reduction
Myocardial oxygen consumption (MVO2) is the amount of oxygen the heart requires to function. cvphysiology.comnih.gov Factors such as heart rate, contractility, and ventricular wall tension influence MVO2. nih.govcvphysiology.com Preclinical evaluation of TCV-295 in anesthetized normotensive dogs demonstrated a reduction in myocardial oxygen consumption. nih.govpatsnap.com This reduction is possibly attributed to a decrease in afterload, which is the pressure against which the heart must pump. nih.govpatsnap.com
Analysis of Reflex Tachycardia Responses
Reflex tachycardia is an increase in heart rate that can occur in response to a decrease in blood pressure. physiology.orgdrhazhan.com In conscious, spontaneously hypertensive rats (SHR), TCV-295 reduced blood pressure dose-dependently. nih.govpatsnap.com Compared to other drugs like levcromakalim and nisoldipine at doses producing similar maximal hypotensive effects, TCV-295 evoked a less marked reflex tachycardia. nih.govpatsnap.com
Long-Term Pharmacodynamic Stability in Chronic Administration Models
Evaluation of Rebound Phenomena Upon Cessation of Treatment
Evaluation of rebound phenomena upon cessation of treatment is an important aspect of preclinical pharmacology to understand the potential physiological responses that may occur when administration of a compound is stopped. This is particularly relevant for drugs affecting the cardiovascular system, where abrupt withdrawal could lead to a return or exacerbation of the original condition.
In a 4-week chronic dosing study conducted in spontaneously hypertensive rats (SHR), TCV-295 was administered orally at a dose of 0.3 mg/kg/day. The study specifically assessed the long-term effects of TCV-295 on blood pressure and evaluated for the occurrence of rebound hypertension following the discontinuation of treatment. The findings indicated that TCV-295 produced neither potentiation nor tolerance to its antihypertensive action during the chronic dosing period. Crucially, no rebound hypertension was observed when the drug treatment was discontinued in this preclinical model. researchgate.netcolab.ws
Comparative Preclinical Efficacy Analysis Against Reference Compounds (e.g., levcromakalim, nisoldipine)
Comparative preclinical efficacy analysis is essential to position a new compound relative to existing therapies or reference compounds with known mechanisms of action. This helps to understand the potential advantages or differences in pharmacological profile. Levcromakalim is a known potassium channel opener, while nisoldipine is a calcium channel blocker of the dihydropyridine class, both used for their vasodilator properties. wikipedia.orgwikipedia.org
Studies in conscious, spontaneously hypertensive rats (SHR) have compared the antihypertensive effects of TCV-295 with those of levcromakalim and nisoldipine. TCV-295 administered orally at doses ranging from 0.03 to 1 mg/kg reduced blood pressure in a dose-dependent manner. researchgate.netcolab.ws A notable finding from these comparative analyses was that the antihypertensive effects induced by TCV-295 lasted significantly longer than those observed with levcromakalim and nisoldipine when compared at doses eliciting similar maximal hypotensive effects. researchgate.netcolab.wsresearchgate.net
Furthermore, the studies evaluated the reflex tachycardia evoked by these compounds, which is a common compensatory response to blood pressure reduction. TCV-295 was found to evoke less marked reflex tachycardia compared to levcromakalim and nisoldipine at doses producing similar maximal hypotensive effects. researchgate.netcolab.wsresearchgate.net
The mechanism underlying the blood pressure decrease induced by TCV-295 was investigated in anesthetized rats. Glibenclamide, an ATP-sensitive potassium channel blocker, was shown to inhibit the TCV-295-induced decrease in blood pressure in these animals. researchgate.netcolab.ws This suggests that the antihypertensive effect of TCV-295 is, at least in part, mediated through the activation of ATP-sensitive potassium channels.
In anesthetized normotensive dogs, TCV-295 (4.5 micrograms/kg/min intravenously) induced reductions in blood pressure accompanied by decreases in systemic vascular resistance. researchgate.netcolab.ws TCV-295 also reduced resistance in specific vascular beds, including the coronary, vertebral, mesenteric, and renal circulations. researchgate.netcolab.ws The most pronounced effect on vascular resistance was observed in the coronary vasculature. researchgate.netcolab.ws Additionally, myocardial oxygen consumption was reduced by TCV-295, which was potentially attributed to the decrease in afterload. researchgate.netcolab.ws
These preclinical findings collectively suggest that TCV-295 possesses a pharmacological profile that may be desirable for an antihypertensive agent, demonstrating longer-lasting effects and less reflex tachycardia compared to the reference compounds levcromakalim and nisoldipine in the animal models studied. researchgate.netcolab.ws
Interactive Data Table: Comparative Effects in SHR
Compound | Dose (p.o.) | Onset of Action | Duration of Antihypertensive Effect | Reflex Tachycardia (vs. maximal hypotensive effect) | Inhibition by Glibenclamide (in anesthetized rats) |
TCV-295 | 0.03-1 mg/kg | Slow | Much longer than reference compounds researchgate.netcolab.ws | Less marked than reference compounds researchgate.netcolab.wsresearchgate.net | Inhibited researchgate.netcolab.ws |
Levcromakalim | - | - | Shorter than TCV-295 researchgate.netcolab.ws | More marked than TCV-295 researchgate.netcolab.wsresearchgate.net | - |
Nisoldipine | - | - | Shorter than TCV-295 researchgate.netcolab.ws | More marked than TCV-295 researchgate.netcolab.wsresearchgate.net | - |
Note: Data for levcromakalim and nisoldipine are presented in comparison to TCV-295 as described in the source.
Interactive Data Table: Effects of TCV-295 in Anesthetized Normotensive Dogs
Parameter | TCV-295 (4.5 µg/kg/min i.v.) Effect |
Blood Pressure | Reduced researchgate.netcolab.ws |
Systemic Vascular Resistance | Reduced researchgate.netcolab.ws |
Coronary Vascular Resistance | Reduced (most marked effect) researchgate.netcolab.ws |
Vertebral Vascular Resistance | Reduced researchgate.netcolab.ws |
Mesenteric Vascular Resistance | Reduced researchgate.netcolab.ws |
Renal Vascular Resistance | Reduced researchgate.netcolab.ws |
Myocardial Oxygen Consumption | Reduced researchgate.netcolab.ws |
Synthetic Chemistry and Process Development for Tcv-295
Key Synthetic Routes and Reaction Pathways
The synthesis of TCV-295 involves constructing the 2H-1,3-benzoxazine ring and incorporating the functionalized pyridine group. A key synthetic route described in the literature involves the formation of the 4-(2-pyridyl)-2H-1,3-benzoxazine ring system as a central step. One reported efficient process for TCV-295 is based on a novel formation of this ring from an o-hydroxybenzoylpyridine precursor. This transformation utilizes a system involving NH₄I, piperidine, and 2,2-dimethoxypropane. researchgate.netpatsnap.comresearchgate.net Following the formation of the benzoxazine core, a selective pyridine-N-oxidation is performed. researchgate.netpatsnap.comresearchgate.net
Research has also explored other approaches to synthesize 1,3-benzoxazine derivatives, which could potentially be adapted or provide insights for TCV-295 synthesis. These include palladium(0)-catalyzed carbon-carbon bond formation reactions of imino-triflates with organozinc reagents and one-pot 1,3-benzoxazine skeleton formation reactions from benzoylpyridines. researchgate.netnih.gov Additionally, one-pot syntheses of 2H-1,3-benzoxazines from ketones using an imino-pyridine directing group, copper, hydrogen peroxide, and triethylamine have been investigated. nih.gov
Novel Methodologies in Chemical Synthesis Relevant to TCV-295 Structure
The synthesis of TCV-295 has spurred the development and application of novel methodologies, particularly concerning the formation of the benzoxazine ring and the selective oxidation of the pyridine nitrogen.
Development of 4-(2-pyridyl)-2H-1,3-benzoxazine Ring Formation
A notable development in the synthesis of TCV-295 is the efficient and convenient formation of the 4-(2-pyridyl)-2H-1,3-benzoxazine ring. This method starts from 2-(2-hydroxy-5-bromo-4-chlorobenzoyl)pyridine and employs a specific reagent system consisting of NH₄I, piperidine, and 2,2-dimethoxypropane. patsnap.com This system facilitates the cyclization reaction to yield the desired benzoxazine core structure. This methodology has also been shown to be effective in converting o-hydroxyphenyl aryl ketones with various ketones or benzaldehyde into novel 4-aryl-2H-1,3-benzoxazines. patsnap.comresearchgate.net
Selective Pyridine-N-oxidation Techniques
Another crucial step in the synthesis of TCV-295 is the selective N-oxidation of the pyridine moiety. The reported efficient process utilizes dimethyldioxirane for this transformation. researchgate.netpatsnap.comresearchgate.net Selective N-oxidation of pyridine rings is a significant area of research in organic synthesis, as it can influence the reactivity and properties of the molecule. While dimethyldioxirane is mentioned for TCV-295, other methods for pyridine N-oxidation exist, including the use of peracids like m-chloroperoxybenzoic acid (m-CPBA) in other contexts. mdpi.com The selectivity in oxidizing the pyridine nitrogen in the presence of other potentially oxidizable functional groups within the TCV-295 precursor is critical for a successful synthesis.
Academic Research on Process Optimization for Scalability and Purity
Academic research plays a vital role in developing and optimizing chemical processes to ensure scalability and high purity, which are essential for the potential production of pharmaceutical compounds like TCV-295. While specific detailed academic studies solely focused on the large-scale process optimization of TCV-295 are not extensively detailed in the provided snippets, the general principles of process optimization in academic research are highly relevant.
Process optimization typically involves investigating various reaction parameters such as temperature, pressure, solvent, reaction time, and catalyst loading to maximize yield, minimize by-products, and improve efficiency. mpg.denivelco.com.uatu-clausthal.de For complex syntheses like that of TCV-295, this would include optimizing the conditions for the benzoxazine ring formation and the selective pyridine N-oxidation steps. Research on novel methodologies, such as one-pot syntheses and the use of catalytic amounts of reagents, directly contributes to developing more efficient and scalable processes. nih.gov Furthermore, purification techniques are a significant aspect of process optimization to achieve the required purity for pharmaceutical applications. tu-clausthal.denih.gov Academic studies often explore and refine these techniques to improve their effectiveness and scalability.
While direct data tables specifically detailing process optimization parameters and their impact on TCV-295 yield and purity from academic research are not provided in the search results, the cited research on the development of efficient synthetic routes and novel methodologies for the key steps in TCV-295 synthesis underscores the ongoing academic effort to improve the chemical processes relevant to this compound.
Structure-activity Relationship Sar and Medicinal Chemistry of Tcv-295
Identification of Structural Moieties Essential for Potassium Channel Opening
The precise structural moieties of TCV-295 (PubChem CID: 9999062) critically responsible for its potassium channel opening activity are often investigated through systematic structural modifications and evaluation of the resulting compounds' pharmacological effects. While direct, detailed studies specifically isolating essential moieties of TCV-295 in the provided search results are limited, the general approach to SAR studies in related compound series provides insight into the likely areas of importance.
SAR studies on benzoxazinones and their analogues, a class that includes TCV-295, have been conducted to understand the relationship between chemical structure and biological activity, including potassium channel modulation colab.wsresearchgate.net. These studies typically involve synthesizing compounds with variations at different positions of the core structure and assessing their potency and efficacy in relevant assays, such as measuring ion flux through potassium channels.
Impact of Functional Group Modifications on Pharmacological Activity (Hypothetical/Based on Analogues)
The impact of functional group modifications on the pharmacological activity of TCV-295 can be inferred based on general medicinal chemistry principles and SAR studies conducted on related potassium channel openers and benzoxazine derivatives. Although specific data on modifications directly to TCV-295's functional groups and their precise impact on its potassium channel opening activity are not extensively detailed in the provided results, the following hypothetical impacts can be considered:
Modification of Halogen Substituents (Bromine and Chlorine): TCV-295 contains both bromine and chlorine atoms on its benzoxazine core uni.lu. Halogens often influence lipophilicity and electronic properties, which can affect membrane permeability, target binding affinity, and metabolism. Replacing or moving these halogens could alter the compound's interaction with the potassium channel binding site, potentially affecting potency or selectivity.
Alterations to the Pyridine N-oxide Moiety: The pyridine N-oxide group is a distinct feature of TCV-295 uni.lu. Modifications to this ring, such as changes in substitution patterns or replacement with other heterocyclic systems, could significantly impact the compound's interaction with the channel, as heterocyclic moieties are often key pharmacophores in drug molecules semanticscholar.orgnih.gov. The N-oxide function itself can influence polarity and potential for hydrogen bonding.
Modification of Alkyl Groups: TCV-295 has methyl groups attached to the benzoxazine ring uni.lu. Alkyl groups contribute to lipophilicity and can engage in hydrophobic interactions with the target protein. Varying the size or branching of these alkyl groups could affect binding and activity, as seen in SAR studies of other compounds where methyl groups were crucial for binding affinity colab.ws.
These hypothetical modifications, guided by general SAR principles and findings from related compounds, illustrate how systematic changes to functional groups and structural moieties can be used to probe and optimize the pharmacological activity of TCV-295.
Rational Design Principles for TCV-295 Analogues in Academic Research
Rational design of TCV-295 analogues in academic research is driven by the desire to discover compounds with improved properties for studying potassium channel function or for potential therapeutic applications. This process typically integrates structural information about TCV-295, knowledge of its interaction with potassium channels, and computational and synthetic chemistry techniques unimi.itmdpi.comresearchgate.netnih.govacs.org.
Key rational design principles applied to TCV-295 analogues would include:
Pharmacophore Identification: Identifying the minimal set of structural features and their spatial arrangement in TCV-295 that are essential for potassium channel opening activity. This can involve analyzing SAR data from existing compounds and using computational tools to define the pharmacophore model.
Structure-Based Design: If structural information about the binding site of TCV-295 on the potassium channel is available (e.g., from crystallography or cryo-EM), this information can be used to design analogues that fit more optimally into the binding pocket and form favorable interactions mdpi.com. Molecular docking and molecular dynamics simulations are valuable tools in this process mdpi.comnih.gov.
Ligand-Based Design: In the absence of detailed target structural information, design can be guided by the structures of known active compounds, including TCV-295 and its active analogues. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) can be used to build models correlating structural features with activity, allowing for the prediction of the activity of new, designed analogues.
Bioisosteric Replacement: Replacing functional groups or moieties in TCV-295 with bioisosteres (groups that have similar physical or chemical properties) can lead to analogues with altered metabolic stability, pharmacokinetic profiles, or improved interactions with the target scribd.com. For example, replacing a labile group with a more stable one or modifying the polarity to improve absorption.
Scaffold Hopping and R-Group Enumeration: Exploring different core scaffolds while retaining key pharmacophoric elements (scaffold hopping) or systematically varying substituents at different positions on the TCV-295 core (R-group enumeration) can generate diverse libraries of analogues to explore the chemical space around the original compound nih.govacs.org.
Computational Screening and Virtual Libraries: Using computational methods to screen large virtual libraries of compounds for potential binding to potassium channels based on TCV-295's characteristics can identify novel lead compounds or analogues for synthesis and testing.
Academic research often utilizes these principles in an iterative process involving design, synthesis, and biological evaluation to refine the understanding of SAR and develop new potassium channel openers with tailored properties.
Therapeutic Potential and Mechanistic Insights Derived from Preclinical Research on Tcv-295
Preclinical Rationale for TCV-295 as an Antihypertensive Agent
The rationale for investigating TCV-295 as an antihypertensive agent stems from its classification as a potassium channel opener. Potassium channel openers function by activating ATP-sensitive K+ (KATP) channels, which are present in vascular smooth muscle cells tandfonline.comcvpharmacology.com. Activation of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane tandfonline.comphilippelefevre.com. This hyperpolarization, in turn, inhibits voltage-gated calcium channels, reducing intracellular calcium concentrations cvpharmacology.com. Lower intracellular calcium levels result in the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in arterial blood pressure cvpharmacology.com.
Preclinical studies were conducted in animal models, specifically spontaneously hypertensive rats (SHR) and dogs, to evaluate the antihypertensive effects of TCV-295 patsnap.comresearchgate.net. In conscious SHR, oral administration of TCV-295 demonstrated a dose-dependent reduction in blood pressure patsnap.comresearchgate.net. The onset of this antihypertensive effect was observed to be slow, but notably, the duration of the effect was longer compared to other agents like levcromakalim and nisoldipine patsnap.com. Furthermore, the studies indicated that TCV-295 evoked less reflex tachycardia than these comparator drugs at doses producing similar maximal hypotensive effects patsnap.com.
These findings suggested that TCV-295 possessed antihypertensive properties in preclinical models, mediated through its action as a potassium channel opener leading to vasodilation. The observed slow onset, prolonged duration of action, and reduced reflex tachycardia in comparison to other agents highlighted specific characteristics of TCV-295's pharmacological profile in these preclinical settings patsnap.com.
Broader Cardiovascular Research Applications of Potassium Channel Openers
Potassium channel openers represent a class of compounds with diverse applications in cardiovascular research due to the widespread presence and functional importance of potassium channels in the cardiovascular system tandfonline.comphilippelefevre.comoaepublish.com. Beyond their use as vasodilators for lowering blood pressure, potassium channel openers have been investigated for various other cardiovascular effects.
A significant area of research involves the cardioprotective potential of potassium channel openers. Activation of KATP channels in cardiac muscle has been shown to protect the heart against damage induced by ischemia-reperfusion injury tandfonline.comoaepublish.com. This protective effect is thought to involve mechanisms related to maintaining cellular homeostasis and enhancing tolerance to metabolic stress during periods of reduced blood flow and subsequent reperfusion tandfonline.comoaepublish.com.
Potassium channel openers have also been utilized as tools to study the physiological roles of different types of potassium channels in the heart and vasculature tandfonline.comphilippelefevre.com. By selectively activating specific potassium channels, researchers can gain insights into their contributions to regulating heart rate, contractility, and vascular tone under normal and pathological conditions tandfonline.comphilippelefevre.commdpi.com. This research contributes to a deeper understanding of the complex electrophysiology and mechanics of the cardiovascular system.
The therapeutic potential of potassium channel openers in cardiovascular medicine extends to conditions such as angina pectoris, although clinical experience with some agents has been limited tandfonline.comphilippelefevre.com. Research continues to explore the precise mechanisms by which these compounds exert their effects and to identify potential new therapeutic targets within the potassium channel family tandfonline.commdpi.com.
Contributions of TCV-295 Research to Understanding Cardiovascular Disease Pathophysiology
Research specifically on TCV-295, within the context of preclinical investigations into its antihypertensive properties, has contributed to the broader understanding of cardiovascular disease pathophysiology, particularly concerning the role of potassium channels in blood pressure regulation and vascular function patsnap.comresearchgate.net.
The observation that TCV-295 effectively lowered blood pressure in hypertensive animal models reinforced the concept that modulating potassium channel activity is a viable strategy for addressing hypertension patsnap.comresearchgate.net. The detailed analysis of its hemodynamic effects, such as the slow onset and prolonged duration of action, as well as the less pronounced reflex tachycardia compared to other vasodilators, provided valuable data on the potential advantages and limitations of targeting potassium channels for blood pressure control patsnap.com.
Current Academic Research Status and Future Directions for Tcv-295
Academic Perspectives on the Discontinuation of TCV-295 Development
From an academic standpoint, the discontinuation of TCV-295 development by a pharmaceutical company does not necessarily negate its scientific value. While the specific reasons for Takeda's decision are not detailed in the provided search results, common reasons for drug discontinuation in development include lack of efficacy in clinical trials, unacceptable side effect profiles, or strategic business decisions unrelated to the compound's biological activity cvpharmacology.com. For academic researchers, a discontinued compound like TCV-295 can still be a valuable probe to study the specific potassium channels it interacts with, elucidate downstream effects, or compare its activity to other potassium channel modulators. The published research on TCV-295's pharmacological properties in animal models, such as its antihypertensive effects and vasorelaxant activity, provides a foundation for further academic investigation nih.gov. Studies in rats and dogs showed TCV-295 reduced blood pressure and systemic vascular resistance, with a notable effect on coronary vasculature nih.gov. It also demonstrated a longer duration of antihypertensive effects and less reflex tachycardia compared to levcromakalim and nisoldipine in rats nih.gov. These findings, although part of preclinical development, offer insights into the potential physiological impact of modulating the specific channels targeted by TCV-295, which can be explored further in academic settings.
Unexplored Mechanistic Pathways and Target Specificities
TCV-295 is characterized as a potassium channel agonist patsnap.com. Potassium channels are a diverse group of ion channels crucial for regulating cell excitability in various tissues, including smooth muscle, neurons, and cardiac muscle nih.govpharmasalmanac.comnih.gov. While the initial research likely focused on its intended therapeutic area (cardiovascular diseases) and its primary target (potassium channels) patsnap.com, there may be unexplored aspects of its mechanism and target specificity.
Potassium channel openers can interact with different subtypes of potassium channels, such as ATP-sensitive K+ channels (KATP) and calcium-activated K+ channels (BKCa) nih.govnih.gov. The search results indicate that glibenclamide, a known KATP channel blocker, inhibited the TCV-295-induced decrease in blood pressure in rats, suggesting an interaction with KATP channels nih.gov. However, the full spectrum of potassium channel subtypes modulated by TCV-295 and the precise binding sites may warrant further investigation in academic research. Understanding the specific interaction profile of TCV-295 with different potassium channel isoforms could provide valuable insights into the roles of these channels in various physiological and pathophysiological processes. For instance, the distribution of sulfonylurea receptor (SUR) isoforms, which are subunits of KATP channels, offers potential for developing selective KATP channel openers for specific therapeutic approaches nih.gov. Academic studies could utilize TCV-295 to differentiate the roles of various KATP channel subtypes.
Furthermore, potassium channels are involved in a wide range of cellular functions beyond cardiovascular regulation, including neurotransmitter release, hormone secretion, cell proliferation, and apoptosis pharmasalmanac.com. Academic research could explore the effects of TCV-295 on these processes to uncover novel mechanistic pathways or potential off-target effects that were not the focus of its initial development.
Methodological Innovations Applicable to Potassium Channel Opener Research
Research into potassium channel openers like TCV-295 can benefit from various methodological innovations in ion channel research. Advanced techniques are helping to overcome challenges associated with the diversity and ubiquity of potassium channels and the need for selective drug candidates pharmasalmanac.com.
Methodological approaches applicable to studying TCV-295 and other potassium channel openers include:
High-Throughput Electrophysiology: Advances in automated patch clamping and other high-throughput electrophysiology techniques allow for rapid screening and detailed characterization of compound interactions with specific potassium channel subtypes expressed in controlled systems pharmasalmanac.com. This can help to fully delineate TCV-295's target profile.
Molecular Cloning and Expression: Utilizing molecular cloning to express specific human or animal potassium channel subtypes in cell lines allows researchers to study the direct effects of TCV-295 on these channels in isolation pharmasalmanac.com.
Site-Directed Mutagenesis: Mutagenesis studies can help identify the specific amino acid residues within the potassium channel protein that are critical for TCV-295 binding and activity, providing detailed insights into its mechanism of action.
Structural Biology Techniques: Techniques such as X-ray crystallography or cryo-electron microscopy could potentially be used to determine the three-dimensional structure of potassium channels in complex with TCV-295, revealing the precise nature of their interaction.
In Vitro and Ex Vivo Tissue Preparations: Studies using isolated tissues, such as vascular smooth muscle or cardiac tissue, can help to understand the functional effects of TCV-295 at the organ level and its impact on physiological responses like vasorelaxation nih.gov.
In Vivo Animal Models: While preclinical development used animal models, academic research can continue to utilize these models to investigate the long-term effects of TCV-295 or its impact on specific disease models related to potassium channel dysfunction.
These methodologies, combined with advanced cell technology and multi-platform approaches, can provide a comprehensive understanding of TCV-295's pharmacological profile and the physiological consequences of potassium channel modulation pharmasalmanac.com.
Potential Utilization of TCV-295 as a Pharmacological Tool in Basic Research
Despite its discontinuation for clinical use, TCV-295 possesses characteristics that could make it a valuable pharmacological tool in basic research. Pharmacological tools are compounds used in research to perturb biological systems and study the function of specific proteins or pathways se-fc.orgnih.govresearchgate.net.
TCV-295's activity as a potassium channel opener means it can be used to:
Investigate the Role of Specific Potassium Channels: By applying TCV-295 to cells or tissues, researchers can study the functional consequences of activating the potassium channels it targets. This can help elucidate the physiological roles of these channels in various cellular processes.
Characterize Potassium Channel Subtypes: TCV-295 can be used in conjunction with other potassium channel modulators and genetic techniques to differentiate the contributions of specific potassium channel subtypes to a given cellular or physiological response.
Develop and Validate New Assays: TCV-295 can serve as a reference compound for developing and validating new high-throughput screening assays for identifying novel potassium channel modulators.
Study Disease Mechanisms: In academic disease models where potassium channel dysfunction is implicated, TCV-295 can be used to investigate whether activating these channels can ameliorate disease phenotypes. For example, potassium channel dysfunction is associated with neurological and cardiovascular disorders, cancer, and metabolic diseases pharmasalmanac.com.
The fact that TCV-295 reached a certain stage of development implies a degree of characterization, including information on its synthesis and some biological activity, which is beneficial for its use as a research tool patsnap.comnih.govresearchgate.net.
Conceptual Frameworks for Derivative Development or Repurposing in Academic Contexts
Even with the discontinuation of TCV-295's original development, academic research can explore the potential for developing novel derivatives or repurposing TCV-295 for other applications.
Conceptual frameworks for future academic work include:
Structure-Activity Relationship (SAR) Studies: Analyzing the chemical structure of TCV-295 and synthesizing derivatives with modifications to different parts of the molecule can help establish structure-activity relationships. This can lead to the identification of structural features critical for potassium channel opening activity and potentially yield compounds with improved potency, selectivity for specific potassium channel subtypes, or altered pharmacokinetic properties. Research on the synthesis of 1,3-benzoxazine derivatives, the structural class of TCV-295, is ongoing in academic settings, including explorations for different biological activities like antimicrobial effects icm.edu.plresearchgate.net.
Identifying Novel Therapeutic Indications (Repurposing): Academic researchers can investigate whether TCV-295 or its derivatives have therapeutic potential in disease areas other than those originally pursued. Given the widespread roles of potassium channels, TCV-295 might have effects on conditions where potassium channel modulation could be beneficial, such as certain neurological disorders or other channelopathies pharmasalmanac.com. Drug repurposing is a recognized strategy in academic research to find new uses for existing or discontinued compounds cureswithinreach.orgnih.govrepo4.eu.
Combination Therapies: Academic studies could explore the potential of using TCV-295 in combination with other drugs to achieve synergistic therapeutic effects or overcome limitations of existing therapies.
Investigating Off-Target Effects for New Applications: If TCV-295 has off-target effects on other proteins or pathways, academic research could investigate whether these effects could be harnessed for therapeutic purposes in different contexts.
These frameworks highlight how academic research can build upon the existing knowledge of TCV-295 to explore new scientific avenues, potentially leading to the discovery of novel compounds or therapeutic strategies.
Compound Information
Compound Name | PubChem CID |
TCV-295 | 9999062 |
Data Table: Antihypertensive Effects of TCV-295 in Spontaneously Hypertensive Rats (SHR)
Dose (mg/kg, p.o.) | Effect on Blood Pressure | Onset of Action | Duration of Effect |
0.03-1 | Dose-dependent reduction | Slow | Longer than levcromakalim and nisoldipine |
Based on data from nih.gov.
Q & A
Q. Table 1: Common Analytical Methods for this compound Characterization
Technique | Parameters | Purpose |
---|---|---|
NMR | 400 MHz, CDCl₃, δ (ppm) | Structural elucidation |
HPLC | C18 column, 70:30 ACN/H₂O, 1 mL/min | Purity assessment |
Mass Spectrometry | ESI+, m/z range 100–1000 | Molecular weight confirmation |
How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing this compound?
Advanced Research Focus
Contradictions often arise from instrumental limitations or sample degradation. Methodological solutions include:
- Cross-validation : Use complementary techniques (e.g., IR spectroscopy for functional groups) to verify discrepancies .
- Statistical analysis : Apply error margin calculations (e.g., 95% confidence intervals) to assess data variability .
- Sample stability studies : Test this compound under varying storage conditions (pH, temperature) to identify degradation pathways .
What statistical methodologies are recommended for analyzing thermodynamic stability data of this compound across varying environmental conditions?
Q. Advanced Research Focus
- Multivariate regression : Model stability as a function of temperature, humidity, and pH .
- Design of Experiments (DOE) : Optimize parameter interactions (e.g., Arrhenius plots for thermal degradation kinetics) .
- Error propagation analysis : Quantify uncertainties in stability measurements using Monte Carlo simulations .
What ethical considerations must be addressed when using human-derived data in studies involving this compound’s biological activity?
Q. Basic Research Focus
- Informed consent : Ensure participant consent covers specific uses of biological samples (e.g., cytotoxicity assays) .
- Data anonymization : Remove personally identifiable information (PII) from datasets .
- Ethical review : Obtain institutional approval for studies involving human cell lines or tissue samples .
How should a literature review be structured to identify knowledge gaps in the application of this compound in pharmacological models?
Q. Basic Research Focus
- Keyword strategy : Use terms like “this compound pharmacokinetics” or “this compound receptor binding” across PubMed, Scopus, and Web of Science .
- Inclusion/exclusion criteria : Filter studies by methodology (e.g., in vivo vs. in vitro), dose ranges, and outcome metrics.
- Gap analysis : Map existing findings to highlight understudied areas (e.g., long-term toxicity or metabolite profiling) .
What advanced computational models are suitable for predicting the reactivity of this compound with biological macromolecules?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to simulate this compound binding to protein targets (e.g., kinases, GPCRs) .
- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electron transfer mechanisms in enzyme interactions .
- Machine learning : Train models on existing reactivity datasets to predict novel reaction pathways .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。